molecular formula C12H8N2O B3272900 4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde CAS No. 575452-25-4

4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde

Cat. No. B3272900
CAS RN: 575452-25-4
M. Wt: 196.2 g/mol
InChI Key: FHRGFIHOJASQDS-UHFFFAOYSA-N
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Description

4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde , also known as (4-{[2-(1H-Pyrazol-1-yl)phenyl]ethynyl}phenyl)boronic acid , is a chemical compound with the molecular formula C₁₇H₁₃BN₂O₂ . Its average mass is approximately 288.11 Da . This compound features a pyrazole ring and an aldehyde group, making it structurally intriguing.


Synthesis Analysis

The synthesis of 4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde involves the condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane. This one-pot reaction occurs at a temperature of 90°C under ambient air conditions, yielding the desired product in good yields .


Molecular Structure Analysis

The molecular structure of 4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde consists of a benzene ring substituted with a pyrazole moiety and an ethynyl group. The boronic acid functionality adds further complexity to its structure .


Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, its aldehyde group can participate in typical aldehyde reactions, such as nucleophilic additions and condensations. Additionally, the boronic acid group allows for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of diverse derivatives .

Future Directions

: ChemSpider: (4-{[2-(1H-Pyrazol-1-yl)phenyl]ethynyl}phenyl)boronic acid : Straightforward Synthesis of 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles

properties

IUPAC Name

4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c15-9-11-4-1-10(2-5-11)3-6-12-7-13-14-8-12/h1-2,4-5,7-9H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRGFIHOJASQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C#CC2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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